2-Cyclopropoxy-1-iodo-4-methoxybenzene
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Overview
Description
2-Cyclopropoxy-1-iodo-4-methoxybenzene is an organic compound with the molecular formula C10H11IO2 It is a derivative of benzene, featuring a cyclopropoxy group, an iodine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-iodo-4-methoxybenzene can be achieved through several methods. One common approach involves the copper-catalyzed Chan-Lam cyclopropylation reaction. This method uses potassium cyclopropyl trifluoroborate as the cyclopropylating agent, with phenol nucleophiles undergoing O-cyclopropylation. The reaction is catalyzed by copper(II) acetate and 1,10-phenanthroline, with oxygen as the terminal oxidant .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the Chan-Lam cyclopropylation reaction suggests it could be adapted for larger-scale production. The operational simplicity and strategic disconnection of this method make it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-1-iodo-4-methoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the iodine atom can be replaced by other electrophiles.
Oxidation and Reduction: The methoxy and cyclopropoxy groups can be involved in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents, typically under acidic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives, depending on the electrophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
2-Cyclopropoxy-1-iodo-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for potential therapeutic uses, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-Cyclopropoxy-1-iodo-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom can be replaced by other electrophiles, leading to the formation of various substituted benzene derivatives . This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted product.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-2-iodo-1-methoxybenzene: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
1-Iodo-4-methoxybenzene: Lacks the cyclopropoxy group, making it less complex.
Properties
Molecular Formula |
C10H11IO2 |
---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-iodo-4-methoxybenzene |
InChI |
InChI=1S/C10H11IO2/c1-12-8-4-5-9(11)10(6-8)13-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
TWMOJTZWKIRJHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)I)OC2CC2 |
Origin of Product |
United States |
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